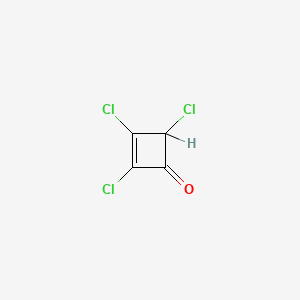
Trichloro-2-cyclobuten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro-2-cyclobuten-1-one: is an organic compound with the molecular formula C4HCl3O It is a derivative of cyclobutene, characterized by the presence of three chlorine atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: Trichloro-2-cyclobuten-1-one can be synthesized through the reaction of hexachlorobutadiene with an excess of morpholine in the presence of an aromatic hydrocarbon solvent. The reaction is typically carried out at temperatures between 110°C and 120°C . The resulting intermediate, 1,1,3-trichloro-2,4,4-trimorpholino-butadiene , is then converted to 3-morpholinothis compound . This intermediate is hydrolyzed in the presence of a strong acid to produce the desired this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Trichloro-2-cyclobuten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes , while reduction can produce alcohols .
科学的研究の応用
Trichloro-2-cyclobuten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trichloro-2-cyclobuten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways and molecular targets depend on the specific context of its use .
類似化合物との比較
- 2,3,4-Trichlorocyclobut-2-en-1-one
- 3-Morpholinotrichloro-2-cyclobuten-1-one
Comparison: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This gives it distinct chemical properties compared to other similar compounds.
特性
CAS番号 |
78099-58-8 |
|---|---|
分子式 |
C4HCl3O |
分子量 |
171.40 g/mol |
IUPAC名 |
2,3,4-trichlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C4HCl3O/c5-1-2(6)4(8)3(1)7/h2H |
InChIキー |
IAFSBPAKGGVODH-UHFFFAOYSA-N |
正規SMILES |
C1(C(=C(C1=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


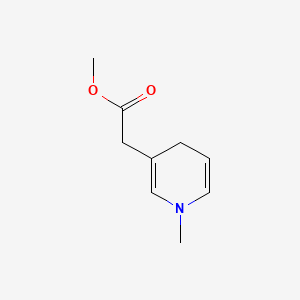

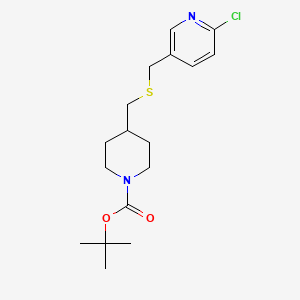
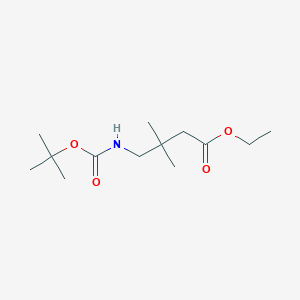
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
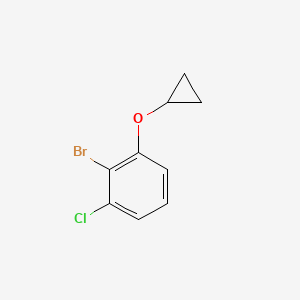
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
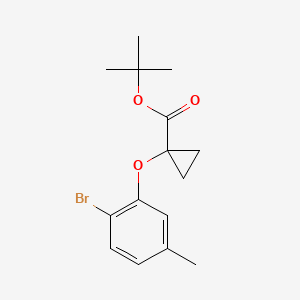
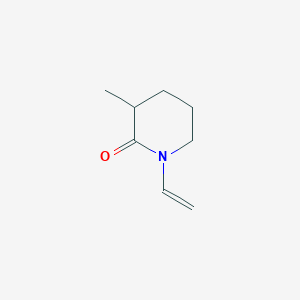
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
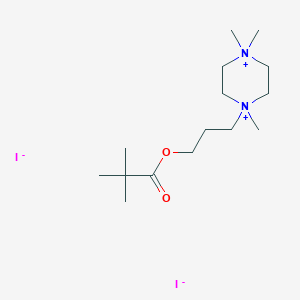
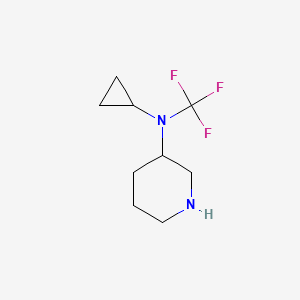
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
